Ciproterone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

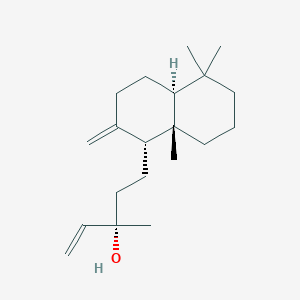

Cyproterone is a steroidal antiandrogen that has been used in the treatment of prostate cancer in many countries of the world, but not in the United States. Cyproterone therapy can be associated with serum enzyme elevations during therapy and has been linked to many instances of clinically apparent acute liver injury, some of which were fatal.

科学的研究の応用

Glucocorticoid Receptor Antagonism

Cyproterone acetate has been identified as a compound that binds to the glucocorticoid receptor (GR). It is clinically used as an antiandrogen for various conditions, including prostate cancer and virilizing syndromes. Interestingly, despite its progestin properties, it shares a similar pharmacological profile with the antiprogestin mifepristone (RU486). Both cyproterone and RU486 have similar binding affinities for the GR and progesterone receptor, characterized as competitive antagonists of dexamethasone without intrinsic transactivating properties. This suggests potential new therapeutic profiles from compounds designed to selectively stabilize the inactive and active conformations of certain nuclear receptors (Honer et al., 2003).

Genotoxicity

A study on human lymphocyte chromosomes using chromosomal aberrations and sister chromatid exchanges as parameters indicated that cyproterone acetate exhibits genotoxic and cytotoxic effects in human peripheral blood cultures in vitro. This was observed at higher concentrations, suggesting a genotoxic potential of the compound (Siddique & Afzal, 2004).

Insights from Crystal Structure

The crystal structure of the human androgen receptor ligand-binding domain complexed with cyproterone acetate offers insights for ligand-induced conformational changes and structure-based drug design. This information is crucial for understanding how cyproterone acetate antagonizes the androgen receptor and glucocorticoid receptor (Bohl et al., 2007).

Interaction with Sex Hormone Binding Globulin

In vitro studies showed that cyproterone acetate selectively displaces estradiol from sex hormone binding globulin (SHBG) of female monkey plasma. This interaction is significant in understanding its clinical effects in the treatment of conditions like hirsutism (Srivastava, Dey & Roy, 2009).

Nanostructured Lipid Carriers for Skin Penetration

Research on nanostructured lipid carriers (NLCs) with different size ranges highlighted their potential in enhancing skin penetration and targeting hair follicles for treating skin disorders like acne and alopecia. The study revealed that CPA-NLC with average diameters of 100, 300, and 600 nm significantly increased drug penetration compared to free cyproterone acetate (Ghasemiyeh et al., 2019).

Application in Transgender Female Adolescents

A retrospective analysis of clinical and biochemical data from transgender female adolescents treated with cyproterone acetate, alone and in combination with estrogens, revealed its effectiveness in inducing feminizing changes, with minimal side effects and safety concerns (Tack et al., 2017).

特性

製品名 |

Ciproterone |

|---|---|

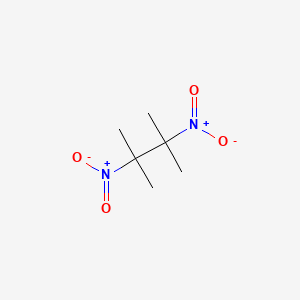

分子式 |

C22H27ClO3 |

分子量 |

374.9 g/mol |

IUPAC名 |

(3S,5R,15R)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |

InChI |

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12?,13-,14?,15?,16+,20?,21?,22+/m1/s1 |

InChIキー |

DUSHUSLJJMDGTE-LXMMIWJPSA-N |

異性体SMILES |

CC(=O)[C@]1(CCC2C1(CCC3C2C=C(C4=CC(=O)[C@@H]5C[C@@H]5C34C)Cl)C)O |

正規SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

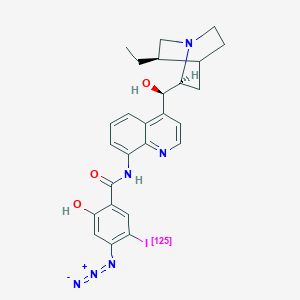

![[11-[3-Acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-5-ethyl-2,4,8,10,12,14-hexamethyl-7-oxo-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-9-yl] acetate](/img/structure/B1209720.png)